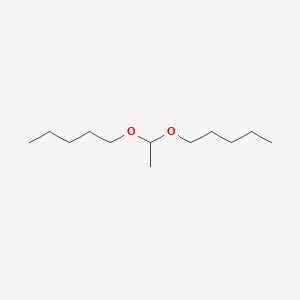

Dipentoxyethane

Description

Contextualization of Alkane Ethers in Modern Organic Synthesis

Aliphatic ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl groups. Their general lack of reactivity makes them excellent solvents for a wide array of chemical reactions, as they are less likely to interfere with the desired transformations. alfa-chemistry.com The polarity of the C-O-C bond allows ethers to dissolve a range of polar and non-polar substances, while their relatively low boiling points facilitate easy removal after a reaction is complete. alfa-chemistry.com In modern organic synthesis, the focus has shifted towards developing green and sustainable methods for ether production, utilizing energy-efficient techniques like microwave-assisted reactions and heterogeneous catalysis to minimize hazardous waste and improve yields. alfa-chemistry.comrsc.org

Scope and Objectives of Dipentoxyethane Research in Contemporary Chemistry

Specific research focusing exclusively on this compound is not extensive in current literature. However, research on long-chain aliphatic ethers and polyethers provides context for its potential areas of investigation. The primary objectives for research into compounds like this compound would likely include:

Solvent Property Evaluation: Investigating its efficacy as a high-boiling point, aprotic solvent for specialized organic reactions, particularly in organometallic chemistry where temperature control is critical.

Material Science Applications: Exploring its use as a precursor or additive in the synthesis of polymers and other materials, where the long pentyl chains could impart specific physical properties such as flexibility or hydrophobicity. ontosight.ai

Electrochemical Stability: For the 1,2-isomer, studying its properties as an electrolyte solvent in batteries, analogous to glymes (glycol dimethyl ethers), where chain length can influence ion mobility and stability. researchgate.net

Historical Trajectories of Multi-substituted Ether Compounds in Chemical Literature

The synthesis of ethers dates back to the 19th century with the development of methods like the Williamson ether synthesis. Initially, research focused on simple, symmetrical ethers like diethyl ether. As organic chemistry advanced, interest grew in more complex, multi-substituted and polyether compounds. The discovery of crown ethers in the 1960s revolutionized the field, demonstrating the unique coordinating properties of polyether macrocycles and their application in host-guest chemistry and phase-transfer catalysis. alfa-chemistry.com This historical progression from simple ethers to complex, functionalized molecules has paved the way for the investigation of compounds like this compound, which combine the features of a simple ether with the structural complexity of multiple alkoxy substitutions.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-pentoxyethoxy)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-4-6-8-10-13-12(3)14-11-9-7-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAGHUUTGZIIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(C)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065318 | |

| Record name | Pentane, 1,1'-[ethylidenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13002-08-9 | |

| Record name | 1,1′-[Ethylidenebis(oxy)]bis[pentane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13002-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1,1'-(ethylidenebis(oxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,1'-[ethylidenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1,1'-[ethylidenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[ethylidenebis(oxy)]bispentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Dipentoxyethane Formation and Transformation

Elucidation of Reaction Pathways for Acetalization

The formation of 1,1-dipentoxyethane is a classic example of an acetalization reaction. Aldehydes and ketones react reversibly with two equivalents of an alcohol in the presence of an acid catalyst to yield acetals. pressbooks.pub The reaction proceeds by the nucleophilic addition of the alcohol to the carbonyl group. While alcohols are generally weak nucleophiles, the reaction is typically facilitated by an acid catalyst which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. pressbooks.pubmasterorganicchemistry.com

This equilibrium can be shifted toward the product by removing water as it is formed. pressbooks.pub Conversely, the reaction can be reversed by adding excess water, leading to hydrolysis of the acetal (B89532). orgoreview.com

Generally, the reaction rate is dependent on the concentration of the aldehyde, the alcohol, and the acid catalyst. The mechanism involves a series of equilibria, and the rate-limiting step can vary depending on the specific reaction conditions. Kinetic studies on related systems have shown that the reaction often follows a rate law that is first order in the aldehyde and the catalyst, but can have a more complex dependence on the alcohol concentration.

Table 1: Factors Influencing Acetalization Reaction Rates

| Factor | Effect on Reaction Rate | Rationale |

| Catalyst Concentration | Increases rate | A higher concentration of H⁺ ions leads to faster protonation of the carbonyl and hemiacetal intermediates, accelerating key steps. pressbooks.pub |

| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed, although excessively high temperatures can favor side reactions or degradation. researchgate.netajol.info |

| Alcohol Concentration | Complex effect | Initially increases rate, but very high concentrations can dilute the catalyst and alter the reaction medium, potentially slowing the reaction. pressbooks.pub |

| Water Removal | Increases net forward rate | Shifts the equilibrium towards the formation of the acetal product according to Le Châtelier's principle. pressbooks.pub |

The formation of 1,1-dipentoxyethane from acetaldehyde (B116499) and pentanol (B124592) under acid catalysis proceeds through several distinct intermediates and transition states. solubilityofthings.comwolfram.comyoutube.com

Protonation of the Carbonyl: The reaction initiates with the rapid and reversible protonation of the carbonyl oxygen of acetaldehyde by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Formation of the Hemiacetal Intermediate: A molecule of pentanol, acting as a nucleophile, attacks the protonated carbonyl carbon. Subsequent deprotonation of the attacking oxygen yields a hemiacetal . This intermediate is relatively stable but typically exists in equilibrium with the starting materials. pressbooks.pubmasterorganicchemistry.com

Formation of the Acetal: A second molecule of pentanol attacks the electrophilic carbon of the oxonium ion. Subsequent deprotonation of the attacking oxygen yields the final 1,1-dipentoxyethane product and regenerates the acid catalyst. masterorganicchemistry.com

Each of these steps involves a transition state , which is a high-energy, transient configuration of atoms that represents the energy barrier that must be overcome for the step to proceed. solubilityofthings.comtutorchase.com For example, the attack of the alcohol on the protonated carbonyl involves a transition state where the C-O bond is partially formed and the carbonyl π-bond is partially broken.

Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. saskoer.ca In the formation of 1,1-dipentoxyethane from acetaldehyde and 1-pentanol (B3423595), the reaction is highly regioselective. Both pentoxy groups add to the carbonyl carbon of the original acetaldehyde molecule, and there is no significant formation of isomers where the pentoxy groups are attached to other carbons. This is dictated by the inherent reactivity of the carbonyl group.

Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.comkhanacademy.org The acetal carbon in 1,1-dipentoxyethane is a stereocenter, meaning the compound can exist as a pair of enantiomers. In a standard synthesis using achiral starting materials and catalysts, a racemic mixture (an equal mixture of both enantiomers) will be produced. Achieving stereoselectivity to form one enantiomer in excess would require the use of a chiral catalyst or a chiral auxiliary, which would create different energy pathways for the formation of the two enantiomers. researchgate.net

Intermediates and Transition States in Ether Synthesis

Reaction Mechanisms of Dipentoxyethane Under Varying Conditions

The stability of the acetal linkage in 1,1-dipentoxyethane is highly dependent on the conditions. While stable in neutral or basic media, it is susceptible to cleavage under acidic conditions or at elevated temperatures.

The hydrolysis of 1,1-dipentoxyethane to acetaldehyde and pentanol is the microscopic reverse of the acetalization reaction and requires an acid catalyst. orgoreview.comchemistrysteps.comyoutube.com The mechanism proceeds as follows:

Protonation: One of the ether oxygens of the acetal is protonated by an acid, making the corresponding pentanol a good leaving group. chemistrysteps.com

Formation of Oxonium Ion: The leaving group departs, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming an oxonium ion intermediate. youtube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Hemiacetal Formation: Deprotonation of the attacking water molecule yields a hemiacetal. chemistrysteps.com

Reversion to Aldehyde: The hemiacetal is itself unstable in acid. The remaining ether oxygen (now a hydroxyl group) is protonated and eliminated as a molecule of pentanol, leading to the formation of a protonated aldehyde.

Final Deprotonation: Deprotonation of the protonated aldehyde yields the final acetaldehyde product.

The entire process is driven forward by the presence of a large excess of water. chemistrysteps.com The hydrolysis can be described as an A-1 or A-2 mechanism, depending on the rate-determining step. In an A-1 mechanism, the unimolecular dissociation of the protonated acetal to form the oxonium ion is rate-limiting. osti.gov In an A-2 mechanism, the bimolecular attack of water on the protonated acetal is the slow step. osti.gov

The thermal degradation of ethers and acetals in the absence of other reagents typically proceeds through radical mechanisms at high temperatures. researchgate.netcore.ac.uk For 1,1-dipentoxyethane, the degradation pathways are expected to involve the homolytic cleavage of the weakest bonds in the molecule.

The C-O bonds of the acetal are likely points of initial cleavage, leading to the formation of various radical species.

Proposed Thermal Degradation Steps:

Initial Chain Scission: At elevated temperatures, the molecule can undergo homolytic cleavage at the C-O bonds, generating an ethoxy radical and a pentoxy radical, or other radical combinations.

Radical Propagation: These initial radicals can then participate in a cascade of subsequent reactions, including:

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other intact this compound molecules, creating new radicals and propagating a chain reaction.

Beta-Scission: Radicals can fragment, breaking C-C or C-O bonds to form smaller, more stable molecules like alkenes and carbonyl compounds.

Termination: The reaction ceases when radicals combine with each other (recombination) or undergo disproportionation to form stable, non-radical products.

The specific products formed would depend on the temperature and pressure, but could include pentanol, pentanal, ethane (B1197151), ethene, and various smaller hydrocarbons. mdpi.com A complex mixture of lower molecular weight products is the expected outcome of pyrolysis. scripps.edu

Photochemical Reactivity of this compound and Analogues

The photochemical reactivity of simple saturated ethers like this compound is primarily characterized by reactions initiated by the absorption of light, often in the presence of a photosensitizer, leading to the formation of radical intermediates. While specific studies on this compound are scarce, the reactivity of analogous ethers, such as dialkoxyethanes and other acyclic ethers, provides a strong model for its expected behavior.

The dominant photochemical pathway for ethers involves the formation of a radical cation through photo-induced electron transfer (PET). In this process, the ether donates an electron to the excited state of a photosensitizer. For instance, the photooxidation of benzyl (B1604629) methyl ether derivatives, sensitized by 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate, proceeds through a benzylic radical cation intermediate. rsc.org This intermediate is highly reactive and typically undergoes deprotonation from a carbon atom adjacent to the oxygen (the α-carbon), as this position is activated. This deprotonation step yields a neutral α-alkoxy radical, which is a key intermediate that dictates the subsequent products. rsc.orgacs.org In the case of this compound, this would correspond to the formation of an α-pentoxy-α'-pentoxy ethyl radical.

Recent studies on the photocatalytic functionalization of aryl alkyl ethers using acridinium (B8443388) catalysts further support this mechanism. The process begins with the oxidation of the ether to its radical cation, followed by deprotonation at the α-aryloxyalkyl carbon to generate a neutral alkyl radical, which can then be trapped to form new carbon-carbon bonds. acs.org

In the presence of oxygen, the photo-oxidation of ethers can follow more complex pathways. Studies on 2-ethoxyethanol, a glycol ether analogue, initiated by hydroxyl radicals (which are themselves often products of atmospheric photochemistry), show that the reaction can proceed via autoxidation. ku.dk This involves a sequence of intramolecular hydrogen shifts within the initial peroxy radical (RO2•), followed by further O2 addition. This process leads to the formation of highly oxygenated organic molecules (HOMs) and hydroperoxides (ROOH). ku.dk For this compound, a similar atmospheric photo-oxidation mechanism would be expected, leading to a cascade of oxygenated products.

The table below summarizes the key reactive intermediates and products observed in the photochemical reactions of ether analogues.

| Ether Analogue | Initiation/Sensitizer | Key Intermediate(s) | Major Product Type(s) | Reference(s) |

| Benzyl Methyl Ether | 2,4,6-Triphenylpyrylium | Radical Cation, α-Methoxybenzyl Radical | Benzaldehydes, Methyl Benzoates | rsc.org |

| Aryl Alkyl Ethers | Acridinium Photocatalyst | Radical Cation, α-Aryloxyalkyl Radical | Cyanated or Allylated Ethers | acs.org |

| Methyl tert-Butyl Ether | 1,2,4,5-Tetracyanobenzene (TCB) | Radical Cation, α-Alkoxyalkyl Radical | Aromatic Substitution Products | |

| 2-Ethoxyethanol | OH Radical | Peroxy Radicals (RO2•) | Highly Oxygenated Molecules (HOMs), Hydroperoxides | ku.dk |

Advanced Mechanistic Probes in Organic Reactions

To elucidate the complex reaction pathways involved in the transformation of compounds like this compound, chemists employ a variety of advanced mechanistic probes. These techniques provide detailed insights into reaction intermediates, transition states, and the influence of molecular structure on reactivity.

Isotopic Labeling Studies for Reaction Pathway Delineation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. acs.orgoup.com By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or oxygen ¹⁶O with ¹⁸O), its position can be tracked in the products and intermediates. thieme-connect.deacs.org

In the context of this compound chemistry, isotopic labeling would be invaluable for confirming the mechanisms suggested by photochemical studies. For example, to verify that the initial step in photooxidation is the cleavage of an α-C-H bond, one could synthesize this compound with deuterium atoms specifically at the α-positions (i.e., -O-CD₂-CH₂-O- or -O-CH₂-CD₂-O-). Observing the fate of the deuterium label in the products would confirm the site of initial hydrogen abstraction. A similar approach was used in studying the oxidation of tetrahydrofuran, where the measurement of a kinetic isotope effect using deuterated substrate helped to establish that a hydride abstraction was part of the rate-determining step. cdnsciencepub.com

Furthermore, to understand the mechanism of oxygen incorporation during photo-oxidation, experiments could be conducted under an atmosphere containing isotopically labeled oxygen (¹⁸O₂). By analyzing the products using mass spectrometry, the origin of oxygen atoms in species like hydroperoxides or esters can be determined. smu.edu This method was successfully used to prove that O₂ was the ultimate oxidant in the direct conversion of methane (B114726) to dimethyl ether. rsc.org Deuterium labeling studies have also been employed to unravel complex intramolecular hydrogen transfers in the mass spectrometric fragmentation of ethers like isopropyl n-butyl ether acs.org and to determine the role of external proton sources, such as residual water, in reaction mechanisms. nih.govresearchgate.net

Hammett and Taft Analyses of Substituent Effects

Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, are quantitative tools used to probe reaction mechanisms by systematically studying the effect of substituents on reaction rates. minia.edu.egstpeters.co.in While the Hammett equation is primarily for aromatic systems, the Taft equation was specifically developed for aliphatic systems, like this compound, and it separates substituent effects into polar (inductive) and steric components. wikipedia.orgscribd.comdalalinstitute.com

The Taft equation is expressed as:

log(k/k₀) = ρσ + δEₛ

where:

k is the rate constant for the reaction with a given substituent.

k₀ is the rate constant for the reference reaction (often with a methyl group).

σ * is the polar substituent constant, which measures the inductive effect of the substituent.

ρ * is the polar sensitivity factor, indicating the susceptibility of the reaction to polar effects. A positive ρ* means the reaction is accelerated by electron-withdrawing groups, while a negative ρ* indicates it is accelerated by electron-donating groups. wikipedia.org

Eₛ is the steric substituent constant.

δ is the steric sensitivity factor, which measures the sensitivity of the reaction to steric hindrance. wikipedia.org

To apply this to analogues of this compound, one could synthesize a series of 1-alkoxy-2-pentoxyethanes (R-OCH₂CH₂O(CH₂)₄CH₃) and measure their rate of reaction (e.g., in a photosensitized oxidation). By plotting the logarithm of the relative rates against the known σ* and Eₛ values for the various R groups, the ρ* and δ values can be determined. dalalinstitute.com

A significant negative ρ* value would support a mechanism where a positive charge develops in the transition state, which is consistent with the formation of a radical cation intermediate. orientjchem.org The magnitude of δ would reveal the degree of steric crowding around the reaction center in the rate-determining step. This approach has been successfully used to determine the site of attack in the oxidation of aliphatic amines. orientjchem.org

| Taft Equation Parameter | Description | Mechanistic Insight Provided | Reference(s) |

| σ * (Polar Constant) | Quantifies the electron-donating or -withdrawing inductive effect of a substituent. | Used as the independent variable in the correlation. | wikipedia.orgscribd.com |

| Eₛ (Steric Constant) | Quantifies the steric bulk of a substituent. | Used as the independent variable in the correlation. | wikipedia.orgscribd.com |

| ρ * (Polar Sensitivity) | Slope of the correlation with σ*; indicates the reaction's sensitivity to polar effects. | Sign and magnitude reveal charge development in the transition state. | dalalinstitute.comorientjchem.org |

| δ (Steric Sensitivity) | Slope of the correlation with Eₛ; indicates the reaction's sensitivity to steric effects. | Magnitude reveals the importance of steric hindrance at the reaction center. | wikipedia.orgdalalinstitute.com |

Chemiluminescence and Radical Trapping in this compound Chemistry

Chemiluminescence

Chemiluminescence is the emission of light from a chemical reaction occurring at or near ambient temperature. nih.govnih.gov In the context of ether chemistry, chemiluminescence is often associated with oxidation processes that generate high-energy intermediates, such as dioxetanes or excited carbonyl compounds, which release energy as light upon decomposition. nih.govresearchgate.net

The oxidation of ethyl ether on the surface of borate (B1201080) glass has been shown to produce visible light. figshare.com The proposed mechanism involves the stepwise oxidation of the ether to acetaldehyde and then to acetic acid, with excited-state carbonyls (CH₃CO*) acting as the luminous species. researchgate.net Another relevant example is the autoxidation of alkyl enol ethers, which proceeds through dioxetane intermediates whose decomposition is chemiluminescent. nih.govnih.gov Although this compound is a saturated ether, its aggressive oxidation, particularly photo-oxidation, can form peroxides and other highly energetic species that could decompose via a chemiluminescent pathway. Observing such light emission would provide evidence for the formation of these specific high-energy intermediates.

Radical Trapping

Radical trapping is an essential experimental technique used to detect and identify transient, short-lived radical intermediates. wikipedia.orgresearchgate.net This method provides direct evidence for proposed radical mechanisms. The technique typically involves adding a "spin trap" to the reaction mixture. The spin trap is a molecule that reacts rapidly with the transient radical to form a much more stable and persistent radical adduct, which can then be detected and characterized, often by Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.orgplos.org

For this compound reactions, radical trapping could definitively prove the existence of the α-alkoxyalkyl radical intermediate proposed in photochemical pathways. A study on the reaction of tert-butoxyl radicals with various acyclic ethers successfully used a non-nitroxide-based radical trap to intercept and quantify the resulting ether radicals. This work confirmed that hydrogen abstraction occurs with high selectivity at the carbon atom adjacent to the ethereal oxygen. In a photochemical experiment with this compound, the addition of a spin trap like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) would be expected to capture the α-alkoxy radical, yielding a stable nitroxide adduct with a characteristic EPR spectrum, thereby confirming the radical's structure and its role in the reaction mechanism. chemrxiv.orgnih.gov

Computational Chemistry and Theoretical Modelling of Dipentoxyethane

Quantum Chemical Calculations of Dipentoxyethane Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio methods provide deep insights into electron distribution, molecular orbitals, and energetic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It has proven to be a versatile tool in chemistry and materials science for predicting and interpreting the behavior of complex systems at an atomic level. researchgate.net DFT calculations could provide valuable data on the optimized geometry, electronic properties, and spectroscopic signatures of this compound. However, a specific application of DFT to this compound has not been reported in peer-reviewed literature.

Ab Initio Methods for this compound Systems

Ab initio methods are computational chemistry methods based on quantum chemistry. The term "ab initio" is derived from Latin, meaning "from the beginning," which indicates that these calculations are based on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock and Møller-Plesset perturbation theory, could be employed to accurately determine the electronic energy and wave function of this compound. A search of scientific databases indicates that such studies on this compound have not been undertaken or published.

Conformational Analysis via Molecular Mechanics and Dynamics

The flexibility of the pentoxy chains in this compound suggests a complex conformational landscape. Molecular mechanics and molecular dynamics simulations are powerful techniques to explore the various possible three-dimensional arrangements of a molecule and their relative energies.

Molecular mechanics uses classical physics to model the potential energy surface of a molecule, allowing for the rapid calculation of different conformer energies. Molecular dynamics simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational preferences of the system. Such analyses would be crucial for understanding the structure-property relationships of this compound, but specific studies focused on this molecule are absent from the literature.

Reaction Path Analysis for this compound Transformations

Understanding the mechanisms of chemical reactions involving this compound would require detailed reaction path analysis. This involves identifying transition states and mapping the energetic profile of a reaction from reactants to products.

Intrinsic Reaction Coordinate (IRC) Computations

Intrinsic Reaction Coordinate (IRC) calculations are used to trace the minimum energy path on the potential energy surface, connecting a transition state to the corresponding reactants and products. This method is essential for verifying that a calculated transition state indeed connects the desired chemical species. No published studies have reported the use of IRC computations to investigate reactions of this compound.

Transition State Theory and Reaction Rate Prediction

Transition State Theory (TST) is a theoretical framework for explaining the reaction rates of elementary chemical reactions. It assumes a quasi-equilibrium between the reactants and the activated complex (the transition state). By calculating the properties of the transition state, TST allows for the prediction of reaction rate constants. The application of TST to predict the kinetics of reactions involving this compound remains an open area for future research, as no such studies have been documented.

Solvent Models in Computational Organic Chemistry

In computational organic chemistry, accurately modeling the solvent environment is crucial as the solvent can significantly influence the structure, stability, and reactivity of molecules like this compound. Solvent models are broadly categorized into two main types: explicit and implicit models. wikipedia.org

Explicit solvent models treat each solvent molecule individually. wikipedia.org In this approach, the simulation includes a large number of solvent molecules surrounding the solute (this compound). This method provides a detailed, physically realistic picture of the solute-solvent interactions, including specific hydrogen bonds and local density fluctuations. wikipedia.orgtaylorandfrancis.com However, the high number of particles makes these simulations computationally very expensive, limiting their application for routine calculations. taylorandfrancis.com

Implicit solvent models (also known as continuum models) offer a more computationally efficient alternative. wikipedia.org These models represent the solvent as a continuous medium with a uniform dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this dielectric continuum. taylorandfrancis.com This approach averages out the specific solute-solvent interactions but effectively captures the bulk electrostatic effects of the solvent. wikipedia.org

Several popular implicit solvent models are widely used:

Polarizable Continuum Model (PCM): This is a widely used model that has several variations. It is based on solving the Poisson-Boltzmann equation to describe the electrostatic interactions between the solute and the solvent continuum. wikipedia.org

Solvation Model based on Density (SMD): This model is known for its accuracy in predicting Gibbs free energy of solvation for a wide range of solvents.

COSMO (Conductor-like Screening Model): This model treats the solvent as a conductor, which simplifies the electrostatic calculations. A variation, COSMO-RS (Realistic Solvation), combines the COSMO approach with statistical thermodynamics to predict the properties of solutions and mixtures with high accuracy. wikipedia.org

Hybrid models, which combine elements of both explicit and implicit approaches, also exist. wikipedia.org For instance, a few solvent molecules can be treated explicitly in the first solvation shell of this compound, while the rest of the solvent is modeled as a continuum. This can provide a balance between accuracy and computational cost, especially when specific interactions like hydrogen bonding play a critical role in the chemical process being studied. rsc.orgnih.gov

Predictive Modelling of this compound Reactivity and Stability

Predictive modeling in computational chemistry leverages theoretical principles and computational power to forecast the chemical behavior of molecules. jstar-research.com For this compound, these models can provide invaluable insights into its reactivity towards different chemical agents and its stability under various conditions, guiding experimental work and accelerating discovery. rsc.org This involves the use of established techniques like QSAR/QSPR and emerging methods based on machine learning.

QSAR/QSPR Approaches for Ether Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. dergipark.org.trmdpi.com These models establish a correlation between the chemical structure, encoded by molecular descriptors, and an observed property. dergipark.org.tr

For ether systems like this compound, QSAR/QSPR studies can predict a range of properties:

Physicochemical Properties: Boiling point, vapor pressure, and water solubility. mdpi.com

Reactivity: Predicting the susceptibility of the ether linkage to cleavage or the reactivity of the alkyl chains.

Environmental Fate: Estimating properties like partition coefficients (e.g., logP), which are crucial for understanding the environmental distribution of the compound.

The process of developing a QSAR/QSPR model involves several key steps:

Data Set Collection: A series of ether compounds with known experimental data for a specific property or activity is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These can be categorized as:

Topological: Describing the connectivity of atoms (e.g., Wiener index, Zagreb index). uninet.edu

Geometrical: Related to the 3D structure of the molecule.

Electronic: Derived from quantum chemical calculations (e.g., HOMO-LUMO energies, dipole moment, atomic charges). dergipark.org.tr

Physicochemical: Such as logP or molar refractivity. dergipark.org.tr

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the descriptors to the property of interest. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. mdpi.comnih.gov

A study on the herbicide alloxydim, which contains ether-like functionalities, demonstrated the use of QSAR/QSPR models to predict the properties of its transformation products in water treatment processes, highlighting the utility of these methods for understanding the behavior of complex organic molecules in various environments.

Machine Learning Applications in Chemical Reaction Prediction

Machine learning (ML) is revolutionizing the prediction of chemical reactions by learning from vast amounts of chemical data. nih.gov Unlike traditional models that rely on predefined physical laws, ML models can identify complex patterns and relationships in data to predict reaction outcomes, reactivity, and kinetic parameters with increasing accuracy. rsc.orgacs.org

For a compound like this compound, ML models can be applied to:

Predict Reaction Outcomes: Given a set of reactants including this compound and various reagents, an ML model can predict the most likely products. Some advanced models can even propose reaction mechanisms by tracking electron movements. arxiv.org

Forecast Reactivity: ML models can be trained to predict the general chemical stability or reactivity of molecules. rsc.org For instance, a model could predict the stability of this compound in the presence of strong acids or oxidizing agents.

Estimate Reaction Rates: Recent studies have shown success in using ML to predict the rate constants of specific reaction classes, such as the intramolecular H-migration in ether peroxy radicals. acs.org In one study, various ML models (Multiple Linear Regression, Gaussian Process Regression, XGBoost, and LightGBM) were trained on rate constants calculated via high-level quantum chemistry methods. acs.org

The development of a predictive ML model typically involves:

Data Curation: Assembling a large and diverse dataset of chemical reactions relevant to ether chemistry.

Molecular Representation: Converting molecular structures into a machine-readable format (e.g., molecular fingerprints or graph-based representations). nih.gov

Model Training: Using the curated dataset to train an ML algorithm. The model learns the underlying relationships between the reactant structures and the reaction outcomes or properties. chemrxiv.org

Prediction: Employing the trained model to make predictions for new, unseen reactions involving this compound. nih.govchemrxiv.org

A key advantage of ML is its ability to learn from data without explicit programming of chemical rules, allowing it to potentially uncover novel reactivity that might not be anticipated by human chemists. nih.gov

Computational Design of Novel this compound Derivatives

Computational chemistry tools are instrumental in the rational, in silico design of novel molecules with tailored properties. dovepress.comfrontiersin.org This approach allows for the virtual creation and evaluation of numerous derivatives before committing resources to their actual synthesis and testing, significantly accelerating the discovery process. frontiersin.orgmdpi.com

For this compound, the computational design process for novel derivatives with specific desired properties (e.g., improved solvent characteristics, different thermal stability, or specific binding affinities) would follow these steps:

Define Target Properties: The first step is to clearly define the desired characteristics of the new derivatives. This could be, for example, a higher boiling point, lower viscosity, or enhanced stability in a particular chemical environment.

Generate Virtual Derivatives: Starting with the basic this compound structure, new virtual molecules are created by systematically modifying its structure. This could involve changing the length or branching of the pentyl chains, or introducing new functional groups.

Predict Properties: The properties of these virtual derivatives are then calculated using computational methods.

Quantum Mechanics (QM): Can be used to accurately calculate electronic properties, bond energies, and reaction barriers, providing insight into the stability and reactivity of the designed molecules.

Molecular Dynamics (MD): Simulations can predict physical properties like density, viscosity, and conformational preferences in a liquid state.

QSAR/QSPR and ML Models: If reliable models have been developed (as described in 4.3.1 and 4.3.2), they can be used to rapidly screen large numbers of virtual derivatives for the target properties.

Selection and Synthesis: The most promising candidates identified through this computational screening are then prioritized for experimental synthesis and characterization.

Examples from the literature show the successful application of this strategy. For instance, novel diphenyl ether derivatives have been designed and synthesized as potential antitubercular agents based on computational modeling. dovepress.comnih.gov Similarly, computational tools have guided the design of isosteviol-based ether derivatives as potential anticoagulant agents. mdpi.com These examples underscore the power of computational design in creating new functional molecules based on an ether scaffold.

Advanced Spectroscopic Characterization of Dipentoxyethane Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the atomic-level characterization of organic molecules like dipentoxyethane. nih.govelsevier.com It provides detailed information on the chemical environment, connectivity, and spatial arrangement of nuclei. numberanalytics.comox.ac.uk

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural information, complex molecules often exhibit overlapping signals that complicate direct interpretation. researchgate.netweebly.com Multi-dimensional NMR techniques overcome this by spreading the signals across two or more frequency axes, enhancing resolution and revealing intricate connectivity pathways. researchgate.netweebly.com For a molecule such as 1,2-dipentoxyethane, these methods are crucial for unambiguous assignment of all proton and carbon signals.

Key 2D NMR experiments for elucidating the structure of this compound include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. ox.ac.ukemerypharma.com For 1,2-dipentoxyethane, COSY spectra would show correlations between the protons of the pentoxy groups' methylene (B1212753) chains and between the adjacent methylene groups of the ethane (B1197151) bridge.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps the correlation between protons and the carbon atoms to which they are directly attached. numberanalytics.comox.ac.uk It is instrumental in assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. numberanalytics.com This is particularly useful for identifying the connectivity across the ether oxygen atoms, linking the pentyl groups to the ethane backbone, and for assigning quaternary carbons if present.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for 1,2-dipentoxyethane, which would be confirmed using the suite of 2D NMR experiments.

| Atom Position (1,2-dipentoxyethane) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| CH₃- | ~0.9 | ~14 | Triplet |

| -CH₂-CH₃ | ~1.3 | ~22 | Sextet |

| -CH₂-CH₂-CH₃ | ~1.4 | ~28 | Quintet |

| -O-CH₂-CH₂ - | ~1.6 | ~29 | Quintet |

| -O-CH₂ -CH₂- | ~3.5 | ~70 | Triplet |

| -O-CH₂-CH₂-O- | ~3.6 | ~71 | Singlet |

Note: This table represents expected values and may vary based on solvent and experimental conditions.

The flexible alkyl and ether linkages in this compound allow it to exist as an ensemble of rapidly interconverting conformers in solution. copernicus.org Dynamic NMR (DNMR) spectroscopy is a powerful method to study these conformational exchange processes that occur on the millisecond to nanosecond timescale. copernicus.orgumn.edu

By acquiring NMR spectra at various temperatures (Variable Temperature NMR), one can influence the rate of conformational exchange. At high temperatures, if the exchange is fast on the NMR timescale, the spectrum shows sharp, averaged signals for the exchanging nuclei. umn.edu As the temperature is lowered, the exchange rate slows down. This can lead to significant broadening of the NMR signals. If the temperature is lowered sufficiently to the point where the exchange becomes slow on the NMR timescale, separate signals for each distinct conformer may be observed. copernicus.org The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the energy barrier for the conformational change. umn.edu For this compound, DNMR could be used to quantify the rotational energy barriers around the C-C and C-O bonds. copernicus.orgnih.gov

In the solid state, molecules are fixed in a specific conformation within a crystal lattice. This lack of rapid, random tumbling, which averages out anisotropic interactions in solution, results in very broad NMR signals. emory.eduwikipedia.org Solid-state NMR (ssNMR) spectroscopy employs specialized techniques to overcome this line broadening and obtain high-resolution spectra from solid samples. emory.edu

The most common technique is Magic Angle Spinning (MAS), where the sample is spun at a high frequency at an angle of 54.74° with respect to the external magnetic field. emory.eduwikipedia.org This process effectively averages the anisotropic interactions, leading to narrower spectral lines. Another important technique, Cross-Polarization (CP), enhances the signal of less abundant nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. polymersynergies.netmdpi.com

For this compound, ssNMR can provide valuable information on:

Crystalline Polymorphism: Different crystalline forms of this compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

Conformation in the Solid State: ssNMR can determine the specific conformation adopted by the molecule in the crystal, which may differ from the averaged conformation observed in solution.

Intermolecular Packing: The chemical shifts in ssNMR are sensitive to the local electronic environment, providing insights into how the molecules are packed together in the crystal. mdpi.comrsc.org

Dynamic NMR Studies of Conformational Exchange

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. mit.eduprinceton.edujsscacs.edu.in The absorption or scattering of infrared radiation corresponds to specific molecular motions (stretching, bending), making it an excellent tool for identifying functional groups and obtaining a unique "fingerprint" of the molecule. horiba.comlibretexts.org

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample. wikipedia.orgnih.gov A vibrational mode is IR-active if it results in a change in the molecule's dipole moment. jsscacs.edu.inlibretexts.org FT-IR is a rapid and non-destructive technique widely used for qualitative analysis of organic compounds. mdpi.comresearchgate.net

The FT-IR spectrum of this compound is dominated by vibrations associated with its alkyl chains and ether linkages. Key expected absorption bands include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arising from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.

C-O-C Stretching: A prominent, strong band in the 1050-1150 cm⁻¹ region, characteristic of the asymmetric stretching of the ether group. This is often one of the most diagnostic peaks for ethers.

C-H Bending: Absorptions in the 1350-1470 cm⁻¹ region corresponding to the various bending (scissoring, wagging, twisting) modes of the methylene and methyl groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong |

| C-H Bend | Alkane (CH₂, CH₃) | 1350 - 1470 | Medium |

| C-O Stretch | Ether (C-O-C) | 1050 - 1150 | Strong |

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light, typically from a laser. horiba.comedinst.com When light interacts with a molecule, a small fraction is scattered at a different frequency. horiba.com The energy difference corresponds to a vibrational transition. A vibrational mode is Raman-active if it causes a change in the molecule's polarizability. libretexts.org

For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. While this compound lacks such symmetry, the techniques remain complementary. Vibrations that are symmetric and involve less polar bonds, such as the C-C backbone stretches, often produce strong signals in Raman spectra, whereas they may be weak in the IR spectrum. horiba.comriverd.com The Raman spectrum of this compound would provide a distinct fingerprint, useful for identification and structural analysis. edinst.comyoutube.com The C-O-C symmetric stretch, for instance, would be visible in the Raman spectrum, complementing the strong asymmetric stretch seen in the FT-IR spectrum.

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Studies

Sum Frequency Generation (SFG) spectroscopy is a powerful, surface-sensitive nonlinear optical technique used to study the molecular structure and orientation of molecules at interfaces. iitrpr.ac.inlightcon.comwikipedia.org The technique involves overlapping two laser beams—a tunable infrared (IR) beam and a fixed-frequency visible (VIS) beam—at an interface. wikipedia.orgekspla.com A third beam, the SFG signal, is generated at the sum of the frequencies of the two incident beams (ωSFG = ωIR + ωVIS). ekspla.com

Due to its unique selection rules, SFG is only active in media that lack inversion symmetry, a condition that is inherently met at any interface. lightcon.comnih.gov This makes SFG an ideal tool for probing the molecular arrangement at surfaces and buried interfaces with sub-monolayer sensitivity, without interference from the bulk material. nih.govnih.gov By tuning the IR frequency, a vibrational spectrum of the interfacial molecules can be obtained, providing information about the chemical moieties present, their conformation, and their orientation. iitrpr.ac.inrsc.org

An SFG study of this compound at an air-water interface would likely reveal the orientation of the pentoxy groups. The hydrocarbon chains would be expected to orient away from the water surface to minimize unfavorable interactions. The C-H stretching modes of the methylene (CH2) and methyl (CH3) groups of the pentyl chains would dominate the SFG spectrum in the 2800–3000 cm⁻¹ region. The relative intensities of the symmetric and asymmetric stretching modes, analyzed using different polarization combinations of the input and output beams (e.g., ssp, ppp, sps), could be used to calculate the average tilt angle of the alkyl chains with respect to the surface normal. nih.govacs.org

Similarly, at a solid-liquid interface, such as this compound in contact with a polymer or a mineral surface, SFG could elucidate the conformational ordering of the molecule upon adsorption. The presence and orientation of the ether linkages at the interface could also be probed, although the C-O-C stretching vibrations are typically weaker in SFG than C-H stretching modes.

Mass Spectrometry for Molecular Composition and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. innovareacademics.in It is a cornerstone for determining the molecular weight of a compound, elucidating its structure, and identifying unknown substances. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). innovareacademics.inmeasurlabs.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. innovareacademics.inbioanalysis-zone.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com

For this compound (C12H26O2), the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield a measured m/z value for the molecular ion ([M]+) or a protonated molecule ([M+H]+) that is extremely close to this theoretical value, confirming its elemental composition with high confidence.

Table 1: Theoretical Exact Mass of this compound

| Formula | Species | Theoretical Exact Mass (Da) |

|---|---|---|

| C12H26O2 | [M] | 202.1933 |

| C12H27O2 | [M+H]⁺ | 203.2006 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are mass-analyzed. nationalmaglab.orgwikipedia.orgmsaltd.co.uk This process provides detailed structural information by revealing the fragmentation pathways of the parent ion. nationalmaglab.orgunt.edu The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). unt.edu

In an MS/MS experiment of the this compound molecular ion, fragmentation would likely occur at the C-O and C-C bonds. Key fragmentation pathways for ethers include the cleavage of the C-O bond and α-cleavage (cleavage of the C-C bond adjacent to the oxygen).

Expected fragmentation patterns for this compound would include:

Loss of a pentoxy radical (•OC5H11): This would result in a fragment ion corresponding to the remaining portion of the molecule.

Cleavage of the ethyl linkage: This could lead to ions corresponding to the pentoxyethyl group.

Fragmentation within the pentyl chains: This would produce a series of smaller alkyl and alkoxy fragment ions.

By analyzing the m/z values of these fragment ions, the connectivity of the atoms in the original molecule can be pieced together, confirming the structure of this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com The gas chromatograph separates volatile and semi-volatile compounds in a mixture based on their boiling points and interactions with the stationary phase of the GC column. innovatechlabs.com As each separated compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that compound. nih.gov

GC-MS is an ideal method for the analysis of this compound in a complex matrix, such as in an environmental sample or as a product of a chemical reaction. The retention time of this compound in the GC would be characteristic of its volatility and polarity. The mass spectrometer would then provide a mass spectrum that can be used for positive identification, often by comparison to a spectral library. nih.gov GC-MS can also be used to quantify the amount of this compound present in a sample. innovatechlabs.com

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy involves the interaction of electromagnetic radiation with a molecule, causing transitions between electronic energy levels. bioglobax.com The photophysical properties of a molecule describe the pathways by which it absorbs and dissipates light energy. utwente.nlnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, typically from around 200 to 800 nm. bioglobax.comtechnologynetworks.comwikipedia.org This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. bioglobax.com The technique is most effective for compounds containing chromophores, which are functional groups with π-electrons or non-bonding valence electrons that can be excited by UV or visible light. wikipedia.org

This compound is a saturated ether, meaning it lacks conjugated π-systems or other typical chromophores. Its structure consists of C-C, C-H, and C-O single bonds. The electronic transitions for these sigma (σ) bonds (σ → σ) require very high energy, corresponding to absorption in the far-UV region (typically below 200 nm). bioglobax.com The oxygen atoms possess non-bonding (n) electrons, and n → σ transitions are also possible. These transitions also generally occur at short wavelengths.

Therefore, a conventional UV-Vis spectrum of this compound, recorded from 200-800 nm in a non-absorbing solvent, is expected to show no significant absorption peaks. technologynetworks.comwikipedia.org The absence of a distinct UV-Vis spectrum is characteristic of saturated aliphatic ethers and confirms the lack of chromophoric functional groups in the molecule.

Table 2: Summary of Expected Spectroscopic Data for this compound

| Technique | Expected Result | Information Gained |

|---|---|---|

| SFG | Vibrational spectrum at an interface | Molecular orientation and conformation of pentoxy groups at interfaces. |

| HRMS | Highly accurate m/z value | Confirmation of elemental formula (C12H26O2). |

| MS/MS | Characteristic fragment ions | Structural elucidation through fragmentation patterns. |

| GC-MS | Retention time and mass spectrum | Identification and quantification in mixtures. |

| UV-Vis | No significant absorption > 200 nm | Confirms the absence of chromophores. |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14238 |

| Water | 962 |

| Helium | 23987 |

| Hydrogen | 783 |

| Nitrogen | 24523 |

Fluorescence and Phosphorescence Studies

An extensive search for experimental or computational data regarding the fluorescence and phosphorescence of this compound and its isomers, 1,1-dipentoxyethane and 1,2-dipentoxyethane, yielded no specific findings. Consequently, there is no information available in the scientific literature on key parameters such as excitation and emission spectra, quantum yields, or luminescence lifetimes for these compounds. This lack of data prevents any detailed discussion of their potential emissive properties or the dynamics of their excited states.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Circular dichroism and optical rotatory dispersion are chiroptical techniques that are used to analyze chiral molecules. For a molecule to exhibit a CD or ORD spectrum, it must be chiral, meaning it is non-superimposable on its mirror image.

The common isomers of this compound, 1,1-dipentoxyethane and 1,2-dipentoxyethane, are not inherently chiral. While the introduction of stereocenters could produce chiral derivatives of this compound, a comprehensive search of scientific databases and the literature found no published studies on the circular dichroism or optical rotatory dispersion of this compound itself. As a result, there are no available data, such as molar ellipticity or specific rotation values, to report.

Compound Information

Chemical Transformations and Derivatization of Dipentoxyethane

Functionalization of the Pentoxy Chains

The two n-pentoxy groups in dipentoxyethane are chemically equivalent to alkyl ethers. Their hydrocarbon chains, consisting of saturated sp³-hybridized carbon atoms, are generally unreactive. However, they can undergo functionalization under specific, often vigorous, reaction conditions, primarily through free-radical pathways or by activation to facilitate subsequent reactions.

Selective Oxidation and Reduction Reactions

The ether linkages and alkane chains of this compound are resistant to most common oxidizing and reducing agents.

Oxidation: The pentoxy chains are stable under mild oxidizing conditions. However, aggressive oxidation, such as through certain enzymatic pathways or with strong radical initiators, can lead to the formation of a complex mixture of products. wikidata.org Oxidation typically involves the conversion of C-H bonds to C-OH groups, which can be further oxidized to ketones or, upon chain cleavage, carboxylic acids. Due to the presence of multiple secondary carbons on the pentyl chains, selective oxidation at a specific position is challenging and would likely result in a variety of isomeric products.

Reduction: The ether and acetal (B89532) functional groups in this compound are inert to common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Reduction reactions would only be relevant after the introduction of reducible functional groups, such as ketones, esters, or halides, onto the pentoxy chains through other derivatization methods.

Halogenation and Substitution Reactions

Halogenation: The alkane portions of the pentoxy chains can be halogenated via free-radical mechanisms, typically initiated by UV light. nih.gov For example, reaction with bromine (Br₂) under UV irradiation would lead to the substitution of hydrogen atoms with bromine. This reaction is generally non-selective, producing a mixture of mono- and poly-halogenated isomers at various positions along the two pentyl chains.

Substitution: Once halogenated, the resulting alkyl halide derivatives of this compound can serve as substrates for nucleophilic substitution reactions. vaia.comcaltech.edu This two-step sequence allows for the introduction of a wide array of functional groups. The halogen acts as a good leaving group, which can be displaced by various nucleophiles. vaia.com For instance, reaction with sodium hydroxide (B78521) would yield a hydroxylated derivative, while reaction with sodium cyanide would introduce a nitrile group, thereby extending the carbon chain.

Table 1: Examples of Substitution Reactions on Halogenated this compound

| Starting Material (Example) | Reagent | Reaction Type | Product Functional Group |

| Bromo-dipentoxyethane | Sodium hydroxide (NaOH) | Nucleophilic Substitution | Hydroxyl (-OH) |

| Bromo-dipentoxyethane | Sodium cyanide (NaCN) | Nucleophilic Substitution | Cyano (-CN) |

| Bromo-dipentoxyethane | Sodium azide (B81097) (NaN₃) | Nucleophilic Substitution | Azido (-N₃) |

| Bromo-dipentoxyethane | Sodium alkoxide (NaOR') | Nucleophilic Substitution | Ether (-OR') |

Organometallic Reactions for C-C Bond Formation

Carbon-carbon bond formation is a key strategy for elaborating the molecular structure of this compound, primarily starting from its halogenated derivatives. wikipedia.org

A common approach involves the formation of an organometallic reagent. For instance, a bromo-dipentoxyethane derivative can react with magnesium metal to form a Grignard reagent. nih.gov This highly nucleophilic reagent can then react with various electrophiles to create new C-C bonds. Reaction with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively, while reaction with carbon dioxide, followed by an acidic workup, produces a carboxylic acid. nih.gov

Alternatively, halogenated this compound derivatives can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to form C-C bonds with other organic molecules.

Table 2: C-C Bond Formation via Grignard Reagent from a Bromo-dipentoxyethane Derivative

| Grignard Reagent from Bromo-dipentoxyethane + Electrophile | Intermediate Product | Final Product (after workup) |

| Formaldehyde (CH₂O) | Magnesium alkoxide | Primary alcohol derivative |

| Aldehyde (R'CHO) | Magnesium alkoxide | Secondary alcohol derivative |

| Ketone (R'₂CO) | Magnesium alkoxide | Tertiary alcohol derivative |

| Carbon Dioxide (CO₂) | Magnesium carboxylate | Carboxylic acid derivative |

Reactions at the Acetal Moiety

The acetal group is the most reactive site in the this compound molecule under acidic conditions. It is stable to bases and nucleophiles but can be readily transformed or cleaved in the presence of an acid catalyst. orgoreview.comorganicchemistrytutor.com

Transacetalization Reactions

In the presence of an acid catalyst, this compound can undergo transacetalization with other alcohols or diols. This equilibrium reaction involves the exchange of one or both pentoxy groups with the new alcohol. If a diol, such as ethylene (B1197577) glycol, is used in excess, a cyclic acetal (a 1,3-dioxolane (B20135) derivative) is formed, releasing pentan-1-ol. wikipedia.org This reaction is driven to completion by removing the pentan-1-ol from the reaction mixture.

Table 3: Transacetalization of this compound

| Reactant | Reagent | Catalyst | Product | Byproduct |

| This compound | Methanol (excess) | H⁺ | Acetaldehyde (B116499) dimethyl acetal | Pentan-1-ol |

| This compound | Ethylene glycol | H⁺ | 2-Methyl-1,3-dioxolane | Pentan-1-ol |

| This compound | Propane-1,3-diol | H⁺ | 2-Methyl-1,3-dioxane | Pentan-1-ol |

Cleavage Reactions and Regeneration of Precursors

The most characteristic reaction of acetals is their hydrolysis under acidic conditions to regenerate the parent carbonyl compound and alcohol. organicchemistrytutor.com When this compound is treated with aqueous acid (e.g., dilute HCl or H₂SO₄), the C-O bonds of the acetal are cleaved. orgoreview.comlibretexts.orglibretexts.org This reaction is reversible, and the presence of a large excess of water drives the equilibrium toward the cleavage products: acetaldehyde and pentan-1-ol. gla.ac.ukmasterorganicchemistry.com This reaction is fundamental in synthetic chemistry where acetals are used as protecting groups for aldehydes.

The mechanism involves protonation of one of the ether oxygens, followed by the elimination of pentan-1-ol to form a stable oxonium ion. Nucleophilic attack by water on this intermediate, followed by loss of a proton, yields a hemiacetal. Subsequent protonation of the second pentoxy group and its elimination as another molecule of pentan-1-ol, followed by deprotonation, yields the final acetaldehyde product. masterorganicchemistry.com

Synthesis of Advanced this compound Derivatives

The synthesis of advanced derivatives from this compound would involve leveraging its ether linkages and the terminal alkyl chains for further chemical modifications. These transformations could lead to the creation of complex molecules with tailored properties.

Polymeric and Oligomeric Derivatives

The creation of polymers and oligomers from this compound is not a widely documented process. However, theoretical pathways can be proposed. One approach could involve the functionalization of the pentyl groups, followed by polymerization. For instance, introducing reactive groups such as hydroxyl or amine functionalities at the terminal ends of the pentyl chains would transform this compound into a di-functional monomer. This monomer could then undergo step-growth polymerization, such as polycondensation, to form polyesters or polyamides.

Another potential route could involve the synthesis of cyclic ethers from this compound, which could then be subjected to ring-opening polymerization. This method is a common strategy for producing polyethers.

Oligomers, which are shorter polymer chains, could be synthesized using similar methods but with controlled stoichiometry or the use of chain-stopping agents to limit the degree of polymerization. rsc.org The synthesis of sequence-defined oligomers has been achieved for other classes of compounds, such as acrylates, through techniques like photo-induced copper-mediated radical monomer insertions, suggesting that with appropriate functionalization, similar control could be exerted over this compound-based oligomers. rsc.org

Table 1: Hypothetical Polymeric Derivatives of this compound

| Monomer Type | Polymerization Method | Resulting Polymer Class | Potential Properties |

| Dihydroxy-dipentoxyethane | Polycondensation | Polyester | Enhanced thermal stability, biodegradability |

| Diamino-dipentoxyethane | Polycondensation | Polyamide | High mechanical strength, chemical resistance |

| Cyclic ether of this compound | Ring-Opening Polymerization | Polyether | Increased solubility, flexibility |

Macrocyclic and Supramolecular Assemblies Involving this compound

Macrocyclic structures containing the this compound moiety could theoretically be synthesized through ring-closing metathesis or intramolecular condensation reactions of appropriately functionalized this compound precursors. These macrocycles could act as host molecules in supramolecular chemistry, forming complexes with suitable guest molecules.

Supramolecular assemblies are large, ordered structures formed through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net While there is no specific literature on this compound-based supramolecular assemblies, its flexible diether structure could potentially be incorporated into larger systems. For example, by attaching moieties capable of specific recognition, such as crown ethers or cyclodextrins, to the this compound backbone, it could participate in the formation of complex, self-assembled architectures. osaka-u.ac.jp The principles of supramolecular assembly have been demonstrated with various building blocks, leading to materials with applications in nanotechnology and drug delivery. researchgate.net

Hierarchical self-assembly, a process where molecules form ordered secondary structures that in turn form more complex superstructures, is a key strategy in creating functional nanomaterials. nih.gov If functionalized, this compound derivatives could serve as building blocks in such hierarchical systems.

Bioconjugates and Chemically Modified Analogues

Bioconjugation involves the linking of a biomolecule, such as a peptide, protein, or oligonucleotide, to another molecule. biosynth.com To create a this compound bioconjugate, the compound would first need to be chemically modified to introduce a reactive handle, such as a carboxylic acid, amine, or thiol group. This functionalized this compound could then be covalently attached to a biomolecule. Such bioconjugates could potentially be used in drug delivery systems or as probes for biological imaging. The process of creating bioconjugates is a powerful tool in developing new therapeutics and diagnostics. biosynth.com

Chemically modified analogues of this compound could be synthesized to alter its physical and chemical properties. For example, fluorination of the pentyl chains could increase its lipophilicity and thermal stability. The introduction of other functional groups could impart new reactivity to the molecule, allowing it to be used as a versatile building block in organic synthesis. The development of chemically modified tetracyclines, for instance, has led to new therapeutic agents with properties distinct from the parent antibiotic. nih.govnih.gov This highlights the potential of chemical modification to create novel compounds with unique applications.

Industrial Applications and Technological Relevance of Dipentoxyethane

Dipentoxyethane as a Specialty Solvent or Co-solvent

Specialty solvents are typically used in applications that require specific performance characteristics not met by standard, bulk commodity solvents. sigmaaldrich.com These properties can include a high boiling point, low volatility, specific solvency power, and stability in certain chemical environments. wikipedia.org While extensive documentation detailing the large-scale use of this compound as a primary solvent is limited, its molecular structure suggests its potential utility in specialized applications.

In chemical synthesis, the choice of solvent, or reaction medium, is critical as it can influence reaction rates, yields, and the ease of product separation. wikipedia.org Solvents with high boiling points, like this compound, are advantageous for reactions that require elevated temperatures to proceed at a practical rate. The ether linkages in this compound suggest it is a relatively non-reactive and polar aprotic solvent, stable under neutral or alkaline conditions, which is a desirable characteristic for a reaction medium. google.com

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. The use of specialty solvents can contribute to this by combining separation and reaction steps or by improving reaction performance to a degree that allows for smaller reactors and less energy consumption. Solventless, or dry media, reactions represent an extreme of process intensification where the liquid reactants themselves serve as the medium. wikipedia.org In other cases, a high-boiling, inert solvent facilitates a more controlled and efficient process.

Liquid-liquid extraction is a fundamental technique used to separate components of a mixture based on their differing solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent phase. wikipedia.org The selection of the organic solvent is crucial for the efficiency and selectivity of the extraction. vinanhatrang.com

The effectiveness of a solvent in extraction is determined by its ability to selectively dissolve the target compound while leaving impurities behind. organomation.com Solvents with tailored properties are essential in many industries, including pharmaceuticals and metallurgy, for purifying products or recovering valuable materials. wikipedia.orgorganomation.com For example, specific organophosphate solvents are used in the PUREX process to selectively extract uranium and plutonium from acidic solutions in nuclear reprocessing. wikipedia.org While specific applications of this compound in industrial extraction are not widely documented, its characteristics as a stable organic ether make it a candidate for such processes, particularly where the target molecule has compatible solubility.

Performance in Reaction Media and Process Intensification

Role in Chemical Synthesis and Manufacturing

The most clearly defined role for this compound is in chemical manufacturing, where it can serve as a chemical intermediate or a precursor to other materials. britannica.com

A chemical intermediate is a substance that is produced during a chemical process and is then consumed in subsequent steps to be transformed into the final product. wikipedia.orgmetabolomicsworkbench.org Intermediates are the building blocks in multi-step syntheses that lead to complex molecules like pharmaceuticals or specialty polymers. britannica.commetabolomicsworkbench.org

This compound is chemically classified as an acetal (B89532), specifically, acetaldehyde (B116499) dipentyl acetal. nih.govalfa-chemistry.com Acetals are widely used in organic synthesis as "protecting groups" for aldehyde functionalities. google.com An aldehyde is a highly reactive functional group, and in a complex synthesis with multiple steps, it may need to be temporarily converted into a less reactive form—the acetal—to prevent it from undergoing unwanted reactions. After other transformations on the molecule are complete, the acetal can be easily converted back to the original aldehyde under acidic conditions. nih.gov The use of acetaldehyde diethyl acetal in the synthesis of medicines, dyes, and plastics is a well-established example of this principle. google.com By analogy, this compound serves a similar role as an intermediate, protecting the acetaldehyde group during the synthesis of complex organic molecules. Its appearance in chemical catalogs alongside complex antibiotics and steroids, such as Narasin and Fluocinonide, suggests its use in these or similar synthetic pathways. weforum.org

A precursor is a compound that participates in a chemical reaction that produces another compound, often a material with specific properties. wikidata.org In materials science, precursors are used in deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create high-purity thin films for electronics and other advanced applications. mims.comwikipedia.org

The acetal linkage in this compound makes it a potential precursor for acetal-containing polymers. nih.gov Research has shown that polyols containing acetal bonds can be synthesized through the condensation of aldehydes with diols. These acetal-containing polyols can then be used to create polyurethane materials. nih.gov The key feature of these materials is that the acetal bond can be broken under acidic conditions, allowing the polymer to be broken down into its original monomers. This creates a pathway for closed-loop recycling of the plastic, a significant goal in the development of sustainable advanced materials. nih.gov While this compound is not explicitly named in this specific research, the synthesis of acetal-containing polyols from various aldehydes (like acetaldehyde) demonstrates the principle by which it could serve as a precursor for such recyclable polymers. nih.gov

Intermediate in Complex Chemical Synthesis

Innovative Applications in Emerging Technologies